Diethyl 6-chloropyridine-3,4-dicarboxylate
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Overview
Description
Diethyl 6-chloropyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates, which are related to this compound, has been described in a multistep synthetic route . The structures of the synthesized intermediates and title compounds were established by spectral and elemental analyses .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO4/c1-3-16-10 (14)7-5-9 (12)13-6-8 (7)11 (15)17-4-2/h5-6H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemistry
Phosphine-Catalyzed Annulation : A study by Zhu, Lan, and Kwon (2003) in the Journal of the American Chemical Society describes the use of ethyl 2-methyl-2,3-butadienoate, which acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines. This process results in compounds like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing a method to synthesize highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
O-Quinoid Electron System Synthesis : Sarkar, Ghosh, and Chow (2000) in the Journal of Organic Chemistry discuss the synthesis of methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate. This compound is an intermediate in the Hamaguchi−Ibata reaction and exhibits notable stability, highlighting its potential in synthesizing polysubstituted isoquinoline derivatives (Sarkar, Ghosh, & Chow, 2000).
Pharmaceutical Applications
- Potential HIV-1 Protease Inhibitor : Pekparlak et al. (2020) in Chemical Physics Letters describe a multicomponent reaction involving ethyl 3-aminocrotonate, leading to a compound with potential as an HIV-1 protease inhibitor. This research demonstrates the potential of such compounds in medicinal chemistry (Pekparlak et al., 2020).
Material Science
- Luminescence Sensitization : Tigaa, Lucas, and de Bettencourt-Dias (2017) in Inorganic Chemistry explored the use of 2,6-Bis(diethylamide)-4-oxo(3-thiopropane)pyridine and related compounds to sensitize the emission of LnIII ions. This research highlights the application of such compounds in enhancing the luminescence of materials (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
Safety and Hazards
The safety information for Diethyl 6-chloropyridine-3,4-dicarboxylate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
diethyl 6-chloropyridine-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-9(12)13-6-8(7)11(15)17-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJYAGFMVVGAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1C(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643842-62-9 |
Source
|
Record name | 3,4-diethyl 6-chloropyridine-3,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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